tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Chemical Purity Procurement Quality Reproducibility

tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352521-07-3) is a synthetic, low‑molecular‑weight (278.35 g/mol) heterocyclic building block consisting of a pyrrolidine ring N‑protected with a tert‑butoxycarbonyl (Boc) group and substituted at the 2‑position with a 6‑hydroxy‑4‑methylpyridin‑3‑yl moiety. The compound belongs to the pyrrolidinylpyridine class, which is extensively represented in patent literature as a scaffold for acetyl‑CoA carboxylase (ACC) inhibitors (targeting metabolic disease) and as negative allosteric modulators of the mGlu5 receptor (CNS applications).

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Cat. No. B11818219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC=C1C2CCCN2C(=O)OC(C)(C)C
InChIInChI=1S/C15H22N2O3/c1-10-8-13(18)16-9-11(10)12-6-5-7-17(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,18)
InChIKeyMDIXHBVUKKZPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate – Structural Identity, Physicochemical Profile, and Target Class Context for Scientific Sourcing


tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352521-07-3) is a synthetic, low‑molecular‑weight (278.35 g/mol) heterocyclic building block consisting of a pyrrolidine ring N‑protected with a tert‑butoxycarbonyl (Boc) group and substituted at the 2‑position with a 6‑hydroxy‑4‑methylpyridin‑3‑yl moiety . The compound belongs to the pyrrolidinylpyridine class, which is extensively represented in patent literature as a scaffold for acetyl‑CoA carboxylase (ACC) inhibitors (targeting metabolic disease) [1] and as negative allosteric modulators of the mGlu5 receptor (CNS applications) [2]. Its physicochemical properties – including a topological polar surface area of approximately 62–65 Ų (computed), two hydrogen‑bond donors, and four hydrogen‑bond acceptors – position it as a fragment‑like or early lead‑like intermediate in medicinal chemistry campaigns.

Why Generic Substitution is Not Advisable for tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate in Drug Discovery Programs


The pyrrolidinylpyridine phenotype is highly sensitive to even minor variations in the substitution pattern, stereochemistry, and protecting‑group strategy. In the ACC inhibitor patent series (US 2014/0100211), subtle changes in the pyridine ring (e.g., replacement of the 6‑hydroxy group with methoxy or hydrogen) are reported to profoundly affect both enzymatic inhibitory potency and isoform selectivity [1]. Similarly, structure–activity relationship (SAR) studies on 6‑aryl‑3‑pyrrolidinylpyridine mGlu5 negative allosteric modulators demonstrate that the nature and position of the pyridine substituent dictate not only in vitro affinity but also brain penetration and in vivo efficacy [2]. The target compound’s unique combination of a Boc‑protected pyrrolidine and a 6‑hydroxy‑4‑methylpyridine substitution pattern cannot be reproduced by simple in‑class analogs such as N‑Boc‑2‑(pyridin‑3‑yl)pyrrolidine (lacking the critical hydroxyl and methyl groups) or 2‑(6‑methoxy‑4‑methylpyridin‑3‑yl)pyrrolidine (altered hydrogen‑bonding capacity). Consequently, procurement of an unverified analog risks non‑reproducible biological results, wasted screening resources, and invalidated SAR conclusions.

Quantitative Differentiation Evidence for tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate Against Closest Analogs


Certified Purity vs. Research‑Grade Pyrrolidinylpyridine Intermediates

The target compound is commercially available at a certified purity of ≥98% (NLT 98%) from specialized suppliers, whereas many structurally related pyrrolidinylpyridine intermediates are typically offered at 95–97% purity in research quantities . This higher purity specification reduces the risk of confounding biological activity arising from trace impurities, which is particularly critical for compounds destined for fragment‑based screening or early hit‑to‑lead optimization where impurity‑driven false positives can derail campaigns.

Chemical Purity Procurement Quality Reproducibility

Hydrogen‑Bond Donor Capacity Differentiates from 6‑Methoxy and 6‑Unsubstituted Analogs

The 6‑hydroxy group on the pyridine ring provides a hydrogen‑bond donor (HBD) functionality that is absent in the corresponding 6‑methoxy analog (tert‑butyl 2‑(6‑methoxy‑4‑methylpyridin‑3‑yl)pyrrolidine‑1‑carboxylate) or the 6‑unsubstituted pyridin‑3‑yl analog. Computed physicochemical descriptors indicate a HBD count of 2 for the target compound (phenolic OH + potential NH of the pyridone tautomer) vs. 1 or 0 for the 6‑methoxy and 6‑H comparators, respectively [1]. In the ACC inhibitor patent series, the presence of a hydrogen‑bond donor at the pyridine 6‑position is explicitly associated with improved ACC1/ACC2 inhibitory activity relative to analogs bearing only hydrogen‑bond acceptors [2].

Hydrogen‑Bond Donor Ligand Efficiency Molecular Recognition

Procurement Cost per Gram Relative to Custom Synthesis of Regioisomeric Analogs

The target compound is available off‑the‑shelf from multiple suppliers at a catalog price point of approximately $568 per gram (97% purity) [1]. In contrast, synthesizing a closely related regioisomer—such as tert‑butyl 2‑(5‑hydroxy‑4‑methylpyridin‑3‑yl)pyrrolidine‑1‑carboxylate or tert‑butyl 2‑(6‑hydroxy‑5‑methylpyridin‑3‑yl)pyrrolidine‑1‑carboxylate—typically requires a de novo multi‑step synthetic route (estimated 5–8 steps) costing $1,500–$3,000 per gram at the 1‑gram scale from a contract research organization. This procurement advantage is particularly relevant for laboratories requiring the specific 3‑pyridinyl substitution pattern to interrogate ACC or mGlu5 SAR hypotheses.

Cost Efficiency Scale‑Up Feasibility Custom Synthesis

Application Scenarios Where tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate Provides Scientific and Operational Advantage


Acetyl‑CoA Carboxylase (ACC) Inhibitor Lead Optimization for Obesity and Type 2 Diabetes

The compound’s pyrrolidinylpyridine scaffold directly maps onto the general formula (I) claimed in US 2014/0100211 [1], where the 6‑hydroxy‑4‑methylpyridin‑3‑yl substitution pattern is a preferred embodiment for achieving nanomolar ACC inhibitory activity. Its Boc‑protected pyrrolidine allows modular elaboration of the amine after deprotection, enabling rapid parallel synthesis of amide, sulfonamide, or urea derivatives for SAR exploration. The commercial availability at ≥98% purity ensures that initial biochemical screening results are not confounded by impurities, thereby accelerating the hit‑to‑lead timeline.

mGlu5 Negative Allosteric Modulator (NAM) Fragment‑Based Screening

The 6‑aryl‑3‑pyrrolidinylpyridine series described by Weiss et al. (2011) [2] established that substituents at the pyridine 6‑position critically modulate mGlu5 NAM potency and CNS penetration. The target compound retains the core 3‑pyrrolidinylpyridine geometry while providing a free hydroxyl handle for subsequent O‑alkylation or O‑arylation chemistry. This enables systematic exploration of the 6‑position vector without altering the pyrrolidine‑pyridine dihedral angle, a key determinant of mGlu5 allosteric pocket complementarity.

Fragment‑Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 278.35 g/mol and a computed logP of approximately 1.8–2.2 [1], the compound falls within the ‘rule‑of‑three’ guidelines for fragment libraries. Its balanced polarity and hydrogen‑bond donor/acceptor profile make it suitable for both biochemical and biophysical screening (e.g., surface plasmon resonance, ligand‑observed NMR). The Boc group serves as both a protecting group and a lipophilic tag that can be leveraged in protein‑based 19F‑NMR or 1H‑NMR fragment screening cascades.

Custom Synthesis Benchmarking and Internal Library Production

For organizations building proprietary heterocyclic building‑block collections, this compound represents a validated, off‑the‑shelf entry point into the pyrrolidinylpyridine chemical space. Its catalog pricing ($568/g) serves as a cost benchmark against which internal synthesis efficiency or external CRO performance can be measured [2]. The known synthetic route (pyridine ring construction followed by pyrrolidine coupling and Boc protection) provides a reference pathway for process chemists aiming to scale beyond gram quantities.

Quote Request

Request a Quote for tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.